Azoxystrobin

Description

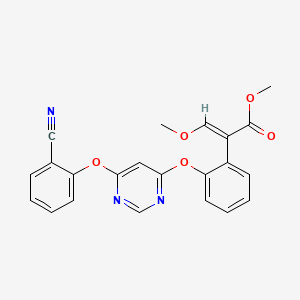

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-GHRIWEEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032520 | |

| Record name | Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Azoxystrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (g/L, 20 °C): hexane 0.057, n-octanol 1.4, methanol 20, toluene 55, acetone 86, ethyl acetate 130, acetonitrile 340, dichloromethane 400, In water, 6 mg/L at 20 °C | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.3X10-13 mm Hg at 25 °C | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Powdery | |

CAS No. |

131860-33-8 | |

| Record name | Azoxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131860-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azoxystrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131860338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxystrobin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-[[6-(2-cyanophenoxy)-4-pyrimidinyl]oxy]-α-(methoxymethylene)-, methyl ester, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYH7Y08IPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

116 °C, MP: 114-116 °C /Technical/ | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Azoxystrobin Action

Elucidation of Azoxystrobin's QoI Fungicide Mode of Action

This compound is classified as a Quinone Outside Inhibitor (QoI). wikipedia.orgherts.ac.uk This classification highlights its specific target site within the mitochondrial electron transport chain. wikipedia.org

This compound exerts its primary fungicidal effect by inhibiting the cytochrome bc1 complex, also known as Complex III, located in the inner mitochondrial membrane of fungi. wikipedia.orgontosight.aibiosynth.comrxchemicals.comnih.govoup.comresearchgate.netherts.ac.uknih.govcaymanchem.comcore.ac.ukbiorxiv.orgbibliotekanauki.plmdpi.comcore.ac.ukcreative-biostructure.comapsnet.orgapsnet.org This complex is a crucial component of the electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. core.ac.ukcreative-biostructure.comnih.gov By blocking electron transfer at this site, this compound effectively halts the process of oxidative phosphorylation. wikipedia.orgontosight.airxchemicals.comnih.gov

This compound binds specifically to the quinol outer binding site, known as the Qo site, of the cytochrome bc1 complex. wikipedia.orgontosight.ainih.govcaymanchem.combiorxiv.orgmdpi.comapsnet.orgmedchemexpress.complos.orgapsnet.orgresearchgate.netplos.org This is the site where ubiquinone (coenzyme Q10) normally binds to transfer electrons to the complex. wikipedia.org The binding of this compound to the Qo site is characterized by high affinity. nih.gov Structural and mutational analyses have indicated that Qo inhibitors can be categorized based on their binding modes. plos.org this compound is described as binding in the 'haem bL proximal' domain of the Qo site. plos.org The methoxyacrylate toxophore, a common structural element in QoIs, is housed within a pocket formed by specific residues, such as F128 and Y132 in the cytochrome b subunit. researchgate.net Hydrogen bonding interactions, such as that between the carbonyl group on the toxophore and the amide bond of E271 in the cytochrome b subunit, are essential for inhibitor binding. researchgate.net

Structural studies, including crystal structures of the cytochrome bc1 complex in complex with this compound, have provided insights into the atomic interactions and the conformational changes induced by this compound binding. core.ac.ukcreative-biostructure.comnih.govmdpi.comresearchgate.net These studies reveal how this compound interacts within the Qo binding site. mdpi.comresearchgate.net The binding of this compound has been shown to induce movement of the Rieske iron-sulfur protein (ISP) subunit, classifying it as a Pm-type inhibitor. nih.govmdpi.comresearchgate.net This is in contrast to other inhibitors that may cause fixation of the ISP. mdpi.comresearchgate.net Understanding these structural interactions is crucial for comprehending the mechanism of inhibition and the basis of resistance development. researchgate.netplos.orgmdpi.com

Downstream Cellular and Physiological Responses in Target Fungi

The inhibition of the cytochrome bc1 complex by this compound leads to significant downstream effects on fungal cellular processes. mdpi.com

By blocking electron transport at Complex III, this compound prevents the efficient generation of ATP through oxidative phosphorylation. wikipedia.orgontosight.airxchemicals.comnih.gov This disruption of energy metabolism leads to a depletion of ATP levels in fungal cells. researchgate.net The resulting energy deficit severely impacts cellular functions that are dependent on a steady supply of ATP. ontosight.ai Inhibition of mitochondrial respiration also leads to the pooling of excessive electrons, which can result in the aberrant generation of reactive oxygen species (ROS). oup.com The induction of oxidative stress is a consequence of this compound action. mdpi.comresearchgate.netmedchemexpress.com

The disruption of energy production and the induction of oxidative stress by this compound have profound effects on fungal growth and development. This compound inhibits fungal growth rxchemicals.comresearchgate.net, spore germination oup.combibliotekanauki.plmedchemexpress.comapsnet.orgnih.govresearchgate.net, and hyphal development oup.combibliotekanauki.plmedchemexpress.comnih.govresearchgate.net. Stages of fungal development that are highly energy-demanding, such as spore germination and zoospore motility, are particularly sensitive to strobilurins like this compound. bibliotekanauki.pl Studies have demonstrated that this compound can significantly reduce the germination rate of spores and the length of mycelial growth in a dose-dependent manner in certain fungi. bibliotekanauki.plmedchemexpress.com

While this compound primarily targets fungal respiration, some fungi possess an alternative oxidase (AOX) pathway that can provide a degree of tolerance to QoI inhibitors by acting as an alternative electron sink, potentially mitigating the build-up of ROS and allowing some level of respiration to continue. oup.comnih.govcore.ac.ukapsnet.org However, the effectiveness of this pathway can vary among fungal species and developmental stages. oup.comapsnet.org For instance, in some fungi, the AOX pathway appears less effective during the energy-demanding stage of spore germination compared to later colonization stages. apsnet.org

Data from studies on the effects of this compound on fungal growth and spore germination can be presented in tables to illustrate its impact. For example, research on Cladosporium macrocarpum and Alternaria alternata has shown dose-dependent inhibition. bibliotekanauki.plmedchemexpress.com

| This compound Concentration (mg/L) | C. macrocarpum Spore Germination Inhibition (%) | C. macrocarpum Mycelial Growth Inhibition (%) |

| 1 | Significant Reduction medchemexpress.com | Significant Reduction medchemexpress.com |

| 5 | Significant Reduction medchemexpress.com | Significant Reduction medchemexpress.com |

| 25 | Significant Reduction medchemexpress.com | Significant Reduction medchemexpress.com |

Further research findings detail the impact on hyphal morphology, with observations of distortions and reduced branching in the presence of this compound. apsnet.org

Cellular Stress Responses Elicited by this compound Exposure in Fungi

Exposure of fungal cells to this compound triggers several cellular stress responses, primarily as a consequence of the disrupted electron transport chain. The blockage at the Qo site leads to an accumulation of electrons upstream of Complex III. This excess of electrons can react with oxygen, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. mdpi.comresearchgate.netresearchgate.netoup.comresearchgate.netnih.gov

The increased production of ROS induces oxidative stress within the fungal cell. mdpi.comresearchgate.netresearchgate.net To counteract this, fungi may activate antioxidant defense systems. Additionally, some fungi possess an alternative respiratory pathway mediated by the alternative oxidase (AOX) enzyme. oup.comcore.ac.uknih.govnih.govscispace.com The AOX pathway can bypass the inhibited cytochrome bc₁ complex, allowing for some level of electron transport directly to oxygen, thus potentially reducing the build-up of ROS and maintaining a minimal level of ATP production. nih.gov Studies have shown that this compound treatment can induce the expression of the gene encoding AOX and increase the capacity of the alternative respiration pathway in some fungal species. nih.gov While the AOX pathway can contribute to tolerance or resistance in certain fungi, its impact on the field performance of QoI fungicides can be limited in many cases. nih.govscispace.com

Comparative Analysis of this compound with Other Quinone Outside Inhibitors (QoIs)

This compound belongs to the QoI fungicide group, which includes other widely used compounds such as Pyraclostrobin (B128455) and Trifloxystrobin. bio-conferences.orgwikipedia.orgherts.ac.ukmade-in-china.commade-in-china.comnih.govnih.gov A defining characteristic of this group is their shared mode of action: the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc₁ complex. wikipedia.orgbio-conferences.orgwikipedia.orgherts.ac.ukmade-in-china.commade-in-china.comnih.govnih.gov

Despite their common target site, there can be variations in the spectrum of activity and efficacy among different QoIs depending on the fungal species and specific mutations present. However, the shared target site also means that resistance mechanisms developed against one QoI fungicide often confer cross-resistance to other members of the group. nih.govmdpi.com

The most well-characterized mechanism of resistance to QoI fungicides, including this compound and Trifloxystrobin, is a single amino acid substitution in the cytochrome b gene, specifically a glycine (B1666218) to alanine (B10760859) change at position 143 (G143A). nih.govmdpi.comapsnet.org This mutation alters the Qo binding site, reducing the affinity of the fungicide and thus diminishing its inhibitory effect on the electron transport chain. nih.gov The presence of the G143A mutation is strongly associated with high levels of resistance to QoI fungicides in various fungal pathogens. nih.govmdpi.com

Another mechanism contributing to QoI resistance is the induction of the alternative oxidase (AOX) pathway, as discussed previously. nih.govscispace.com While AOX induction may not always lead to high levels of resistance in the field, it can provide a degree of tolerance and potentially play a role in the evolution of more robust resistance mechanisms. nih.govnih.gov

The following table summarizes key information about this compound and other mentioned QoI fungicides:

| Compound | PubChem CID | Primary Target Site | Mode of Action Class | Common Resistance Mechanism |

| This compound | 3034285 | Cytochrome bc₁ complex (Qo site) | QoI | G143A mutation in Cytochrome b |

| Pyraclostrobin | 6422843 | Cytochrome bc₁ complex (Qo site) | QoI | G143A mutation in Cytochrome b |

| Trifloxystrobin | 11664966 | Cytochrome bc₁ complex (Qo site) | QoI | G143A mutation in Cytochrome b |

| Kresoxim-methyl | 6112114 | Cytochrome bc₁ complex (Qo site) | QoI | G143A mutation in Cytochrome b |

| Picoxystrobin | 11285653 | Cytochrome bc₁ complex (Qo site) | QoI | G143A mutation in Cytochrome b |

Note: In an interactive format, clicking on a compound name in the table could potentially link to its PubChem page or display additional details.

Detailed research findings highlight the impact of this compound on fungal respiration and stress responses. For instance, studies on Sclerotinia sclerotiorum demonstrated that this compound immediately inhibits the cytochrome pathway capacity, and pre-treatment with this compound increased AOX gene transcript levels and alternative respiration capacity. nih.gov This underscores the interplay between the primary inhibitory effect and the induction of compensatory stress responses in fungi.

The comparative analysis with other QoIs emphasizes the shared vulnerability to resistance development, particularly through target-site mutations like G143A, which has been observed in various fungal pathogens affecting different crops. nih.govmdpi.comapsnet.org Understanding these shared mechanisms and resistance pathways is crucial for developing effective fungicide resistance management strategies.

Mechanisms and Dynamics of Fungicide Resistance to Azoxystrobin

Genetic Basis of Azoxystrobin Resistance in Fungal Pathogens

Resistance to this compound is primarily linked to genetic alterations in the mitochondrial cytochrome b (cyt b) gene, which encodes the target protein for QoI fungicides nih.govresearchgate.net. These genetic changes lead to modifications in the protein sequence that reduce or prevent fungicide binding.

The most common mechanism of resistance to QoI fungicides, including this compound, involves point mutations in the mitochondrial cyt b gene researchgate.net. These mutations result in amino acid substitutions at specific positions within the cytochrome b protein, altering the fungicide's binding site.

Two well-characterized target-site mutations conferring resistance are G143A and F129L. The G143A mutation involves the substitution of glycine (B1666218) (G) by alanine (B10760859) (A) at codon 143 of the cyt b gene nih.govresearchgate.netppjonline.orgapsnet.org. This mutation is frequently associated with a high level of resistance to this compound, often resulting in resistance factors greater than 100, and in many cases, several hundreds frac.infoapsnet.org. The G143A mutation has been reported in numerous important phytopathogenic fungi nih.govresearchgate.net.

The F129L mutation involves the substitution of phenylalanine (F) by leucine (B10760876) (L) at codon 129 nih.govppjonline.orgapsnet.org. This mutation typically confers a moderate or partial level of resistance compared to the high resistance conferred by G143A nih.govfrac.info. Isolates with the F129L mutation generally exhibit resistance factors up to 50 frac.info.

Another amino acid substitution, G137R (glycine to arginine at position 137), has also been associated with resistance to QoIs, conferring partial resistance nih.govppjonline.orgapsnet.orgfrac.info.

Molecular techniques, such as PCR-based assays and DNA sequencing, are crucial for identifying and monitoring the frequency of resistance-conferring alleles in fungal populations researchgate.netapsnet.org. Studies have characterized the distribution and prevalence of the G143A and F129L mutations in various fungal pathogens.

For example, in Cercospora nicotianae isolates from Kentucky, a study found that 80% of tested isolates carried the F129L mutation and were moderately resistant to this compound, while 7% carried the G143A mutation and were highly resistant apsnet.orgnih.gov. This prevalence of F129L differed from other pathosystems where G143A is more common nih.gov.

In Alternaria solani isolates from the United States, a survey conducted from 2002 to 2006 revealed that the prevalence of F129L-mutant isolates was 96.5%, dominating the population across 11 states ndsu.edu. In Aspergillus flavus isolates from peanut seeds, 36.8% carried the G143A substitution, showing high resistance, while 15.8% carried the F129L mutation, showing moderate resistance cabidigitallibrary.org.

The frequency of these resistance alleles can vary significantly depending on the fungal species, geographic location, and fungicide application history researchgate.netnih.govapsnet.org. Continuous use of this compound can increase the frequency of resistant isolates by selecting against sensitive individuals cabidigitallibrary.orgmssoy.org.

Here is a table summarizing some research findings on the frequency of G143A and F129L mutations in different fungal pathogens:

| Fungal Pathogen | Location | Mutation | Frequency (%) | Resistance Level | Source |

| Cercospora nicotianae | Kentucky, USA | F129L | 80 | Moderate | apsnet.orgnih.gov |

| Cercospora nicotianae | Kentucky, USA | G143A | 7 | High | apsnet.orgnih.gov |

| Alternaria solani | USA | F129L | 96.5 | Moderate | ndsu.edu |

| Aspergillus flavus | Georgia, USA | G143A | 36.8 | High | cabidigitallibrary.org |

| Aspergillus flavus | Georgia, USA | F129L | 15.8 | Moderate | cabidigitallibrary.org |

| Colletotrichum acutatum | Korea | F129L | ~11 (2/18) | Moderate | ppjonline.org |

| Colletotrichum acutatum | Korea | G143A | ~50 (9/18) | High | ppjonline.org |

| Cercospora spp. | Bolivia | G143A | 100 | High | apsnet.orgresearchgate.net |

The cyt b gene is located in the mitochondrial genome researchgate.net. In many fungal species, the mitochondrial genome is maternally inherited and does not undergo allelic recombination apsnet.org. This can lead to specific mitochondrial haplotypes being associated with resistance-conferring mutations like G143A nih.govunesp.br.

In Pyricularia oryzae, isolates resistant to this compound carrying the G143A mutation were found to be cross-resistant to pyraclostrobin (B128455), another QoI fungicide. These resistant isolates were associated with a specific mitochondrial haplotype (H1), while sensitive isolates with the non-mutant cyt b gene were associated with a different haplotype (H9) unesp.br.

Phylogenetic analysis of mitochondrial DNA fragments, including the cyt b gene, has revealed that resistance-conferring substitutions can occur multiple times in different mitochondrial lineages within a pathogen population nih.gov. This suggests that resistance can arise independently in different genetic backgrounds.

Population Genetics and Evolution of this compound Resistance

The evolution of this compound resistance in fungal populations is influenced by various evolutionary processes, including mutation, natural selection, genetic drift, recombination, and gene flow. mdpi.com Genetic variation and natural selection are particularly important in determining the potential and rate of resistance development. mdpi.com Species with higher genetic variation may have a better opportunity for rapid adaptation to changing environments, such as the introduction of fungicides. mdpi.com

The spread and distribution of this compound-resistant fungal strains in agroecosystems are driven by factors such as the frequency and intensity of fungicide application, the biology of the pathogen, and environmental conditions. mdpi.commdpi.comreading.ac.uk Intensive use of this compound at the same location can lead to the rapid development and dominance of resistant strains within the pathogen population, rendering the fungicide ineffective against certain diseases. rsc.orgapsnet.org Resistant isolates have been reported in various plant pathogen species across different regions. mdpi.comnih.gov For example, the G143A mutation, a common cause of QoI resistance, has been found in Cercospora beticola isolates from New York and was prevalent in some fields. apsnet.org Similarly, QoI-resistant populations of Sigatoka pathogens (Mycosphaerella fijiensis, M. musicola, and M. thailandica) carrying the G143A mutation have been reported in various parts of the world, including Brazil. mdpi.com

Mutations conferring fungicide resistance can sometimes impose a "fitness cost" on the resistant strain, meaning they may have reduced competitive ability compared to sensitive strains in the absence of the fungicide. reading.ac.ukapsnet.orgresearchgate.netresearchgate.net This cost can manifest as compromised spore germination, reduced mycelial growth, lower infection efficiency, or decreased overwintering capacity. researchgate.net The presence or absence of fitness costs significantly influences the persistence of resistant strains in fungal populations when the fungicide is not applied. reading.ac.ukresearchgate.net If a resistance mutation has no fitness cost, the resistant strain may persist even without selection pressure, potentially leading to a permanent loss of fungicide effectiveness. reading.ac.uk Conversely, if fitness costs are present, the frequency of resistant genes may decrease in the pathogen population in the absence of the fungicide, allowing for a potential reversal of selection for resistance. reading.ac.ukapsnet.org Studies on Magnaporthe oryzae resistant to this compound due to the G143A mutation have shown varying fitness costs depending on the fungal species. apsnet.org In perennial ryegrass, a resistant mutant showed lower disease severity but produced more secondary inoculum compared to the wild-type strain. apsnet.org The ecological implications of resistance mutations extend to potential impacts on microbial communities in the soil, as this compound and its metabolites can persist and affect soil fungi. researchgate.net

While major gene mutations, particularly in the cytochrome b gene (e.g., G143A, F129L), are well-known mechanisms of this compound resistance, resistance can also be a more complex trait influenced by multiple genes. scispace.comapsnet.orgapsnet.orgapsnet.org Quantitative Trait Loci (QTL) analysis is a method used to identify genomic regions associated with quantitative traits, such as the level of fungicide sensitivity. wur.nlnih.gov This approach can help uncover novel genes and complex genetic interactions contributing to resistance. wur.nlnih.gov Preliminary investigations using QTL analysis in Aspergillus fumigatus have suggested that resistance to non-azole fungicides might be linked to specific mutations on certain chromosomes, highlighting the potential for complex genetic architecture underlying resistance. wur.nl QTL analysis can provide insights into the genetic basis of varying levels of this compound resistance observed in fungal populations and potentially reveal pleiotropy, where a single gene influences multiple traits, including resistance and fitness. nih.gov

Molecular Diagnostics and Surveillance Methodologies for this compound Resistance Detection

Monitoring and surveillance of this compound resistance in fungal populations are crucial for effective disease management and preventing control failures. californiaagriculture.orgresearchgate.net Traditional methods often involve in vitro sensitivity testing, such as spore germination or mycelial growth assays on media amended with different fungicide concentrations to determine EC₅₀ values. apsnet.orgcaliforniaagriculture.orgfrac.inforesearchgate.net However, these methods can be time-consuming. californiaagriculture.org

Molecular diagnostic techniques offer faster and more precise alternatives for detecting known resistance mutations. californiaagriculture.orgresearchgate.netapsnet.org Since this compound resistance is frequently linked to specific point mutations in the mitochondrial cytochrome b gene, such as G143A and F129L, DNA-based methods can directly identify these mutations. apsnet.orgapsnet.orgapsnet.orgcaliforniaagriculture.orgapsnet.org

Environmental Fate, Transport, and Ecotoxicological Implications of Azoxystrobin

Environmental Persistence and Degradation Pathways of Azoxystrobin

This compound's persistence and degradation in the environment are influenced by a combination of biotic and abiotic factors. The primary routes of dissipation for this fungicide are photodegradation and microbial metabolism. epa.gov In the absence of light, it can be moderately persistent in soil. epa.govnih.gov The half-life of this compound can vary significantly, ranging from 14 days to 6 months, depending on the microbiological and biochemical parameters of the soil. nih.gov

Hydrolytic Stability and Degradation Kinetics in Aquatic Systems

This compound is generally stable to hydrolysis in aquatic environments, particularly at neutral and acidic pH. epa.govepa.govuc.pt Studies have shown its stability over a 30-day period in buffer solutions at pH 5 and 7. epa.gov However, under alkaline conditions (pH 9) and at elevated temperatures (50°C), the hydrolysis rate increases, with a half-life estimated at approximately 8.7 days (209 hours). epa.gov The formation of its major metabolite, this compound acid (R234886), is observed to be faster and in larger quantities under alkaline conditions. uc.pt Despite this, this compound is considered hydrolytically fairly stable between pH 4 and 9. uc.pt

Photolysis and Photo-transformation Products of this compound under Varying Light Regimes

Photodegradation is a significant pathway for the dissipation of this compound in both aquatic and terrestrial environments. epa.govepa.gov In water, the photolytic half-life is estimated to be between 11 and 17 days. epa.gov On soil surfaces, the photodegradation half-life is approximately 11 days. epa.gov

The photochemical transformation of this compound is a complex process that proceeds through multiple parallel reaction pathways. nih.govresearchgate.net One of the primary reactions is the photo-isomerization of the biologically active E-isomer to the Z-isomer. nih.govnih.gov This process is particularly efficient in non-polar environments, such as leaf waxes, with a quantum yield significantly higher than in aqueous solutions. nih.gov Other identified phototransformation pathways include:

Photo-hydrolysis of the methyl ester and nitrile groups. nih.gov

Cleavage of the acrylate (B77674) double bond. nih.gov

Photohydrolytic ether cleavage between the aromatic rings, yielding a phenol (B47542). nih.gov

Oxidative cleavage of the acrylate double bond. nih.gov

The photochemical reactivity of this compound is enhanced in less polar solvents. nih.gov Photoproducts can arise from bond cleavage between the rings and from the demethylation of the ether group. nih.gov

Microbial Degradation and Biotransformation in Soil and Water Environments

Microbial degradation plays a crucial role in the breakdown of this compound in soil and water. nih.gov In aerobic soil, this compound is considered to be moderately persistent to persistent, with dissipation half-life (DT50) values ranging from 54 to 248 days. epa.govpublications.gc.ca In anaerobic soil, it is slightly persistent with a DT50 of 41.6 days. publications.gc.ca The degradation process is often associated with the hydrolysis of the carboxylic ester bond in the parent compound. nih.gov

Several bacterial and fungal species have been identified as capable of degrading this compound. Bacteria such as Arthrobacter, Mycobacterium, and Rhodococcus have shown potential for degrading this fungicide. frontiersin.org The bacterium Ochrobactrum anthropi SH14, isolated from contaminated soils, was able to degrade 86.3% of this compound within five days when using it as a sole carbon source. nih.gov The application of this compound can lead to shifts in the soil microbial community, sometimes causing a decrease in fungal diversity and a shift towards bacterial dominance. nih.govfrontiersin.org

The rate of microbial degradation can be influenced by soil properties. For instance, the addition of compost to soil has been shown to enhance the degradation of this compound. egranth.ac.in

Identification and Environmental Fate of Primary Metabolites and Transformation Products (e.g., R-230954, CGA322933)

The primary and most frequently detected metabolite of this compound in environmental matrices is its acid derivative, known as R234886 or this compound acid. uc.ptegranth.ac.infao.orgnih.gov This metabolite is formed through the hydrolysis of the methyl ester group of the parent compound. nih.gov

Unlike this compound, which has low to moderate mobility, R234886 is much more water-soluble and prone to leaching in soils. nih.govuc.pt This degradate exhibits low binding affinity in most soils, giving it the potential to be mobile in both terrestrial and aquatic environments. epa.govepa.gov Studies have detected R234886 in deep soil layers and have shown that it can leach through loamy soils for an extended period after the application of the parent compound, posing a potential risk to groundwater and aquatic ecosystems. epa.govnih.govresearchgate.net The mobility of R234886 is considered to be very high to high. uc.pt

Other metabolites have been identified in laboratory studies, including compounds designated as R401553 and R402173, which also exhibit low binding affinity and potential for mobility. epa.gov In aerobic soil metabolism studies, metabolites such as Compound 3, Compound 28, and Compound 36 have been identified in smaller quantities. epa.gov Information regarding the specific environmental fate of CGA322933 was not prominent in the searched literature.

Adsorption, Leaching, and Runoff Potential of this compound in Diverse Agricultural Soils

The movement of this compound in the environment is largely dictated by its interaction with soil particles. It is generally considered to have low to moderate mobility in soil. publications.gc.canih.gov Its dissipation in soil is primarily due to photolysis and microbial degradation, with residues tending to remain in the upper soil layers (0-20 cm). nih.gov

While the parent compound has limited mobility, there is a potential for runoff from treated fields, which can pose a risk to water quality. uc.pt The leaching potential of this compound itself is somewhat limited by its fairly strong adsorption in most soils. epa.gov However, the high mobility of its primary degradate, this compound acid, presents a more significant concern for groundwater contamination. egranth.ac.inepa.gov

Soil Adsorption Coefficients and Mobility Assessments

The adsorption of this compound to soil is variable and depends on the soil texture and organic matter content. epa.gov It exhibits a range of binding affinities, with lower adsorption on coarse-textured soils like loamy sand and sand, and higher binding on finer textured soils. epa.gov

The Freundlich adsorption coefficient (Kf) is a common measure of a pesticide's tendency to adsorb to soil. For this compound, Kf values have been reported to be 9.31 in a natural sandy loam soil, increasing to 13.72 when the soil was amended with 5% compost, indicating stronger adsorption with higher organic matter content. egranth.ac.in The organic carbon-normalized adsorption coefficient (Koc) for this compound is around 500 L/kg. researchgate.net

The mobility of a pesticide in soil can be assessed using various indices. The GUS (Groundwater Ubiquity Score) for this compound is 3.10, which suggests a high leachability potential. herts.ac.uk However, field dissipation studies indicate that this compound is relatively immobile under actual use conditions. epa.gov The primary concern for leaching and groundwater contamination stems from its more mobile degradation products, particularly this compound acid. nih.govepa.gov

Table 1: Environmental Fate Parameters of this compound

| Parameter | Value | Environmental Compartment | Reference |

|---|---|---|---|

| Hydrolytic Half-life (pH 5 & 7) | Stable | Aquatic | epa.govepa.gov |

| Hydrolytic Half-life (pH 9, 50°C) | ~8.7 days | Aquatic | epa.gov |

| Photodegradation Half-life | 11 - 17 days | Water | epa.gov |

| Photodegradation Half-life | 11 days | Soil | epa.gov |

| Aerobic Soil Metabolism DT50 | 54 - 248 days | Soil | epa.govpublications.gc.ca |

| Anaerobic Soil Metabolism DT50 | 41.6 - 56 days | Soil | epa.govpublications.gc.ca |

Table 2: Soil Adsorption and Mobility of this compound

| Parameter | Value | Soil Type | Reference |

|---|---|---|---|

| Adsorption Coefficient (Kd) | 1.5 - 4 mL/g | Coarse textured soils | epa.gov |

| Adsorption Coefficient (Kd) | 5 - 23 mL/g | Finer textured soils | epa.gov |

| Freundlich Adsorption Coefficient (Kf) | 9.31 | Sandy loam | egranth.ac.in |

| Freundlich Adsorption Coefficient (Kf) | 13.72 | Sandy loam with 5% compost | egranth.ac.in |

| Organic Carbon Partition Coefficient (Koc) | ~500 L/kg | - | researchgate.net |

| Groundwater Ubiquity Score (GUS) | 3.10 | - | herts.ac.uk |

Influence of Soil Physicochemical Properties on this compound Transport

Sorption and Leaching:

Sorption, the process by which this compound binds to soil particles, is a key factor in limiting its downward movement. The strength of this binding is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Studies have shown that this compound has high Koc values, indicating a strong tendency to adsorb to soil organic matter. researchgate.net This strong sorption reduces the amount of this compound available in the soil solution for transport with percolating water. researchgate.netegranth.ac.in

Research on a sandy loam soil demonstrated that this compound is fairly immobile. nih.gov In column leaching studies, the majority of the applied this compound was retained in the upper layers of the soil, with very little reaching lower depths, even with simulated heavy rainfall. egranth.ac.innih.gov However, the mobility of its degradation products, particularly this compound acid, can be significantly higher, posing a potential risk for groundwater contamination. egranth.ac.innih.gov

Influence of Soil Composition:

Organic Matter: The organic matter content of soil is a primary determinant of this compound sorption. researchgate.netresearchgate.net Soils with higher organic matter content exhibit stronger adsorption of this compound, leading to reduced mobility. researchgate.net Amending soil with compost has been shown to increase the sorption of this compound, thereby decreasing the amount that is desorbed and available for transport. egranth.ac.in

Soil Type: The type of soil, which encompasses texture (the relative proportions of sand, silt, and clay) and structure, also plays a role in this compound transport. In studies comparing packed and intact soil columns, greater mobility was observed in the intact columns, suggesting that preferential flow paths in undisturbed soil structures can facilitate deeper penetration of the fungicide. egranth.ac.innih.gov

Degradation and Mobility of Metabolites:

Ecotoxicological Assessment of this compound on Non-Target Organisms

This compound, while effective against fungal pathogens, can have unintended consequences for a wide range of non-target organisms in both aquatic and terrestrial ecosystems. researchgate.netnih.gov Its mode of action, the inhibition of mitochondrial respiration, is not exclusive to fungi and can affect other organisms. slu.se

Aquatic Ecotoxicology (e.g., Algae, Aquatic Invertebrates, Fish Species)

This compound is recognized for its high toxicity to aquatic life. researchgate.netepa.govepa.gov Runoff from agricultural areas can introduce this fungicide into water bodies, where it can impact various trophic levels. wikipedia.org

Algae: this compound can be toxic to certain species of algae. Studies have shown that it can inhibit the growth of green algae. nih.gov The most sensitive aquatic species has been identified as a type of algae, with a reported EC50 (the concentration that causes a 50% effect) of 0.1 ppm. epa.gov

Aquatic Invertebrates: Aquatic invertebrates, particularly crustaceans, are highly sensitive to this compound. nih.gov Zooplankton, including copepods and cladocerans like Daphnia magna, have been identified as among the most sensitive groups. researchgate.netnih.gov Chronic exposure studies have established No-Observed-Effect Concentrations (NOEC) at very low levels for these organisms. slu.senih.gov For instance, a consistent NOEC of 1 µg a.i./L was determined for Copepoda at the population level. nih.gov

Fish Species: this compound is classified as highly toxic to freshwater fish and estuarine/marine fish. epa.gov Acute toxicity tests have determined LC50 values (the concentration that is lethal to 50% of the test population) in the parts-per-billion range for various fish species. epa.gov

Table 1: Aquatic Ecotoxicity of this compound| Organism Group | Species | Endpoint | Value | Toxicity Classification |

|---|---|---|---|---|

| Algae | - | EC50 | 0.1 ppm | - |

| Aquatic Invertebrates | Freshwater Invertebrates | EC50 | 259 ppb | Highly Toxic |

| Estuarine/Marine Invertebrates | EC50 | 56 ppb | Very Highly Toxic | |

| Daphnia magna | 48h LC50 | 190 µg/L | - | |

| Copepoda | NOEC (population level) | 1 µg a.i./L | - | |

| Fish | Freshwater Fish | LC50 | 470 ppb | Highly Toxic |

| Estuarine/Marine Fish | LC50 | 670 ppb | Highly Toxic |

Terrestrial Ecotoxicology (e.g., Soil Microorganisms, Beneficial Arthropods, Earthworms, Non-Target Flora)

The impact of this compound extends to the terrestrial environment, affecting a variety of organisms essential for soil health and ecosystem function.

Soil Microorganisms: The effects of this compound on soil microbial communities are complex and can be variable. researchgate.net Some studies have indicated that this compound can alter the structure of the soil fungal community, with potential reductions in fungal diversity under certain conditions. nih.gov However, bacterial diversity appears to be less affected. nih.gov

Beneficial Arthropods: While this compound is considered to have low toxicity to bees, with a reported LD50 of >200 µ g/bee , concerns remain for other beneficial arthropods. epa.gov

Earthworms: this compound is classified as moderately toxic to earthworms. herts.ac.uk Exposure to this fungicide can induce oxidative stress in species like Eisenia fetida. nih.gov

Non-Target Flora: this compound can have phytotoxic effects on certain non-target plants. Plant studies have identified the carrot as the most sensitive terrestrial species, with an EC25 (the concentration causing a 25% effect) of 0.59 lb ai/acre. epa.gov

Impact on Microbial Community Structure and Function in Soil and Water

This compound can lead to shifts in the composition and function of microbial communities in both soil and aquatic environments.

In aquatic systems, this compound has been shown to affect the balance between different microbial groups. For example, some research suggests that this compound can be more toxic to eukaryotic algae than to cyanobacteria, which could potentially favor the growth of cyanobacteria and alter the phytoplankton community structure. nih.gov In outdoor microcosm studies, this compound has been observed to cause transient effects on phytoplankton communities. researchgate.net

In soil, the impact of this compound on microbial communities is influenced by factors such as soil type and environmental conditions. researchgate.net Studies using techniques like PCR DGGE have revealed that this compound can have discernible effects on the fungal community structure over time. nih.gov Specifically, light conditions during incubation have been shown to influence the outcome, with light increasing fungal diversity and dark conditions reducing it. nih.gov The bacterial community, however, has been found to be largely unaffected. nih.gov

Bioaccumulation and Biomagnification Potential of this compound in Food Webs

Bioaccumulation is the process by which a substance builds up in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

The potential for this compound to bioaccumulate in aquatic organisms is considered to be low. nih.gov This assessment is based on its log Kow (octanol-water partition coefficient) of 2.50, which is below the threshold of 3 that often indicates a potential for bioaccumulation. researchgate.netnih.gov An estimated Bioconcentration Factor (BCF) of 21 has been calculated for fish, which further supports the low potential for bioaccumulation. nih.gov

Despite these estimations, there is a recognized lack of comprehensive studies on the bioaccumulation and biomagnification of this compound in real-world food webs. researchgate.netnih.govfao.org While the physicochemical properties of this compound suggest a low risk, further research is needed to fully understand its behavior and potential for transfer through aquatic and terrestrial food chains. nih.gov

Ecological Risk Assessment Methodologies and Case Studies for this compound

Ecological risk assessment for pesticides like this compound is a structured process that evaluates the likelihood of adverse ecological effects occurring as a result of exposure. This process typically involves several tiers, starting with simple, conservative models and progressing to more complex and realistic assessments if a potential risk is identified.

The risk assessment framework generally compares exposure concentrations with critical effect concentrations. For this compound, risk assessments conducted by regulatory agencies like the U.S. Environmental Protection Agency (EPA) have utilized a range of models and data to evaluate risks to various non-target organisms. epa.govregulations.govregulations.gov

These assessments often use a tiered approach:

Tier I: This initial screening level uses models like GENEEC (Generic Expected Environmental Concentration) and SCI-GROW (Screening Concentration in Ground Water) to estimate environmental concentrations, which are then compared to toxicity endpoints to calculate risk quotients (RQs). epa.gov

Higher Tiers: If Tier I indicates a potential risk, more refined assessments are conducted. These may involve using more sophisticated models, incorporating data from microcosm or mesocosm studies, and considering more realistic exposure scenarios. nih.gov

Case studies and more complex experimental setups, such as outdoor microcosms, have been used to investigate the chronic effects of this compound on freshwater communities. nih.govresearchgate.net These studies provide valuable data for refining risk assessments by examining population- and community-level effects under more environmentally relevant conditions. For instance, a microcosm study identified zooplankton, especially copepods, as a particularly sensitive group and derived a No-Observed-Effect Concentration (NOEC) at the community level of 10 µg this compound/L. nih.gov Such studies are crucial for validating the protectiveness of regulatory acceptable concentrations (RACs) derived from lower-tier assessments. nih.govimdea-agua.org

The risk assessment process has identified that while risks to some organisms like birds and mammals may be low, there are potential risks of concern for aquatic invertebrates and plants, particularly under certain use scenarios. epa.govepa.govregulations.gov

Physiological and Biochemical Effects of Azoxystrobin on Crop Plants

Modulation of Plant Stress Responses and Photosynthetic Efficiency by Azoxystrobin

This compound has been shown to modulate plant responses to various stresses and enhance photosynthetic performance in several crop species.

Antioxidant Enzyme Activity and Reactive Oxygen Species Regulation

Plants possess an intricate antioxidant defense system to counteract the damaging effects of reactive oxygen species (ROS) generated under stress conditions icm.edu.pl. Research indicates that this compound can influence the activity of these antioxidant enzymes and the regulation of ROS levels in plants notulaebotanicae.ronih.govresearchgate.netconicet.gov.ar.

Studies on ginseng (Panax ginseng) showed that this compound application significantly increased the activities of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and peroxidase (POD) nih.govresearchgate.net. Concurrently, the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage, and superoxide radical (O₂⁻) content were effectively reduced in this compound-treated ginseng plants nih.govresearchgate.net. This suggests that this compound enhances the plant's ability to scavenge harmful ROS, thereby mitigating oxidative stress nih.govresearchgate.net. Similar observations of enhanced antioxidant enzyme activity and reduced oxidative stress markers have been reported in other plant species following this compound application notulaebotanicae.roconicet.gov.arresearchgate.net.

However, the effect can vary depending on the plant species and the specific stress condition. In wheat seedlings subjected to extreme heat stress, this compound pretreatment suppressed the heat-induced enhancement of APX and CAT activities, although it did lead to reductions in malondialdehyde and an increase in photosynthetic pigments notulaebotanicae.ro. This indicates a complex interaction between this compound, environmental stress, and the plant's antioxidant system.

This compound's Influence on Chlorophyll (B73375) Content and Photosynthesis Rates

This compound is known to influence chlorophyll content and photosynthesis rates, contributing to a "greening effect" and potentially improving carbon assimilation researchgate.netnih.govresearchgate.netmdpi.commdpi.com.

Studies have consistently shown that this compound application leads to a significant increase in chlorophyll content in the leaves of various crops, including wild rocket (Diplotaxis tenuifolia) and ginseng nih.govresearchgate.netmdpi.commdpi.com. For instance, in ginseng, chlorophyll content was reported to be significantly higher in this compound-treated plants compared to control plants across different growth stages nih.gov. One study on wild rocket observed an increase in total chlorophyll content by 17.8% with this compound application mdpi.com. This increase in chlorophyll content is attributed to both enhanced chlorophyll biosynthesis and a delay in its degradation, contributing to delayed leaf senescence nih.govmdpi.commdpi.com.

The impact of this compound on photosynthesis rates appears to be more complex and can vary depending on the plant species and experimental conditions notulaebotanicae.roresearchgate.netnih.govcabidigitallibrary.org. Some studies suggest that this compound can improve CO₂ assimilation, a key component of photosynthesis researchgate.netapsnet.org. The improvement in chlorophyll biosynthesis promoted by strobilurins may involve an increase in nitrate (B79036) reductase activity, which enhances nitrogen metabolism and thus favors chlorophyll formation mdpi.com.

Table 1 summarizes some reported effects of this compound on chlorophyll content and photosynthesis-related parameters:

| Crop | Parameter | This compound Effect | Reference |

| Ginseng | Chlorophyll Content | Significantly Increased | nih.govresearchgate.net |

| Wild Rocket | Total Chlorophyll Content | Increased (+17.8%) | mdpi.com |

| Wheat | Photosynthetic Pigments | Increased | notulaebotanicae.ro |

| Rice | Carbon Fixation | Impaired (in non-infected) | nih.gov |

| Japanese Cucumber | Photosynthesis (A) | Lower | researchgate.net |

| Coffee Seedlings | Photosynthesis (A) | Lower | cabidigitallibrary.org |

Table 1: Effects of this compound on Chlorophyll Content and Photosynthesis-Related Parameters

Effects on Stomatal Conductance and Water Use Efficiency

This compound has been observed to influence stomatal behavior, which in turn affects transpiration and water use efficiency (WUE) notulaebotanicae.romdpi.comcabidigitallibrary.orgapsnet.org.

Several studies report that this compound can reduce stomatal conductance and water evaporation, leading to improved water use efficiency in crops like tomatoes notulaebotanicae.romdpi.comresearchgate.net. This effect is thought to be related to an increase in endogenous abscisic acid (ABA), a plant hormone known to mediate stomatal closure notulaebotanicae.romdpi.com. By reducing water loss through transpiration, this compound can help plants better tolerate conditions of water stress apsnet.org.

However, some findings present a more nuanced picture. While this compound may mediate stomatal movements, it has also been reported to inhibit photosynthesis capacity without necessarily improving water use efficiency under water stress conditions in some instances notulaebotanicae.ronih.gov. Studies on wheat, barley, and soybean have shown that strobilurin fungicides, including this compound, reduced stomatal conductance and transpiration rates cabidigitallibrary.org. In coffee seedlings, this compound application led to reduced transpiration rates and increased water use efficiency cabidigitallibrary.org.

The effects of this compound on stomata are complex and may vary depending on the plant species, environmental conditions, and potentially the concentration used notulaebotanicae.ro.

This compound's Role in Plant Hormone Regulation and Growth Enhancement

Beyond its direct effects on stress response and photosynthesis, this compound has been implicated in influencing plant hormone regulation and promoting various aspects of plant growth.

Interactions with Phytohormone Pathways (e.g., Cytokinins, Abscisic Acid, Gibberellins)

Strobilurin fungicides, including this compound, are believed to influence the balance of certain phytohormones researchgate.netmdpi.comcabidigitallibrary.org. While direct evidence detailing this compound's specific interactions with all major phytohormone pathways (like gibberellins) is still an area of ongoing research, its effects on cytokinins and abscisic acid have been noted.

As mentioned earlier, the observed reduction in stomatal conductance and increased water use efficiency in some plants treated with this compound is linked to an increase in endogenous abscisic acid levels notulaebotanicae.romdpi.com.

Furthermore, the delay in senescence and the "greening effect" observed with this compound treatment are often attributed to its influence on phytohormones, particularly an increase in cytokinins and a reduction in ethylene (B1197577) synthesis researchgate.netmdpi.com. Cytokinins are known to promote chlorophyll biosynthesis and delay senescence, while ethylene is involved in senescence processes and pigment degradation mdpi.com. Studies on coffee seedlings have also shown a higher concentration of cytokinins with strobilurin applications, potentially due to increased auxin levels cabidigitallibrary.org.

Impact on Root Development, Biomass Accumulation, and Nutrient Uptake Efficiency

Research suggests that this compound can contribute to greater rooting and branching researchgate.net. In drought-stressed tomato plants, this compound treatment increased total root volume, enhancing the root's capacity to absorb more water researchgate.net. Under full irrigation, this compound treatment also significantly increased root dry weight in tomato academicoa.com.

Improvements in biomass accumulation have been observed in various crops treated with strobilurins researchgate.net. In coffee seedlings, the application of tested fungicides, including this compound, led to greater dry matter accumulation in the shoot compared to control plants cabidigitallibrary.org.

While the direct impact on the uptake efficiency of all nutrients is not extensively detailed in the provided snippets, the improvement in nitrogen metabolism linked to increased nitrate reductase activity (associated with enhanced chlorophyll biosynthesis by strobilurins) suggests a potential positive influence on nitrogen uptake and utilization researchgate.netmdpi.com.

Table 2 presents some data related to this compound's impact on root development and biomass:

| Crop | Parameter | This compound Effect | Reference |

| Tomato | Root Dry Weight | Significantly Increased | academicoa.com |

| Tomato | Total Root Volume | Increased (under drought) | researchgate.net |

| Coffee Seedlings | Shoot Dry Matter | Greater Accumulation | cabidigitallibrary.org |

Table 2: Effects of this compound on Root Development and Biomass

These physiological and biochemical effects, including enhanced stress tolerance, improved photosynthetic capacity, modulated stomatal behavior, and positive impacts on root and biomass development, contribute to the observed improvements in crop health, quality, and yield associated with this compound application katyayaniorganics.commdpi.comresearchgate.net.

Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR) Enhancement by this compound

This compound has been shown to act as an inducer of systemic resistance in plants, offering protection against pathogens. tandfonline.com Induced resistance is a state of enhanced defense capacity acquired after an appropriate inducing stimulus, providing broad-spectrum protection. researchgate.net Two main types of induced resistance are recognized: Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR). mdpi.com While SAR is typically associated with salicylic (B10762653) acid (SA) signaling and activated by pathogen infection, leading to the accumulation of pathogenesis-related (PR) proteins, ISR is often triggered by beneficial microorganisms and involves jasmonic acid (JA) and ethylene signaling pathways. mdpi.complant-protection.netnih.gov this compound has been reported to induce systemic resistance mechanisms in crop plants. tandfonline.com

Priming of Plant Defense Responses

This compound can prime plant defense responses. researchgate.net Priming is a state where plants are sensitized to respond to future stress, such as pathogen attack, with earlier, faster, or stronger activation of defense mechanisms. nih.govapsnet.org This primed state can persist over a stress-free period and can also be observed in plant parts not directly treated with the inducing compound. nih.gov Studies have indicated that strobilurins, including this compound, can trigger the production of protective plant metabolites and enhance antioxidant systems, promoting plant cell health upon challenge by biotic and abiotic stresses. researchgate.net For instance, this compound treatment in cereals and tomatoes has been shown to enhance gene expression related to the production of protective phenolics, such as phenylalanine ammonia (B1221849) lyase (PAL) and polyphenol oxidases (PPO), upon pathogen challenge. researchgate.net

Molecular Signaling Pathways Involved in this compound-Induced Resistance

The molecular signaling pathways involved in this compound-induced resistance are an area of ongoing research. While SAR is primarily linked to the salicylic acid (SA) pathway and ISR to the jasmonic acid (JA) and ethylene (ET) pathways, the distinction between SAR and ISR may not always be clear-cut, and different stimuli can lead to converged defense states. mdpi.complant-protection.net Some research suggests that this compound may induce genes similar to those induced by acibenzolar-S-methyl, a known inducer of systemic acquired resistance, in wheat. plant-protection.net This hints at a potential involvement of pathways associated with SAR. Additionally, studies on other strobilurins suggest involvement of JA defense pathways. researchgate.net Further molecular studies are needed to fully elucidate the specific signaling cascades activated by this compound in inducing plant resistance. researchgate.net

This compound treatment has been associated with increased activity of various defense enzymes in plants, which are indicative of induced resistance. These enzymes include peroxidase (PO), polyphenol oxidase (PPO), phenylalanine ammonia lyase (PAL), β-1,3-glucanase, chitinase, and catalase. tandfonline.comresearchgate.net Studies in tomato plants treated with this compound and challenged with Alternaria solani and Septoria lycopersici showed increased activity of these enzymes compared to untreated or inoculated control plants. tandfonline.comresearchgate.net Increased expression of specific isoforms of PO and PPO has also been observed in response to this compound-induced resistance. tandfonline.comresearchgate.net

Here is a table summarizing some of the defense enzymes affected by this compound treatment:

| Enzyme | Role in Plant Defense | Observed Effect of this compound Treatment | Relevant Citations |

| Peroxidase (PO) | Involved in cell wall strengthening and defense signaling | Increased activity | tandfonline.comresearchgate.netresearchgate.net |

| Polyphenol Oxidase (PPO) | Involved in the oxidation of phenols to toxic quinones | Increased activity | tandfonline.comresearchgate.netresearchgate.net |

| Phenylalanine Ammonia Lyase (PAL) | Key enzyme in the phenylpropanoid pathway, producing defense compounds | Increased activity | tandfonline.comresearchgate.net |

| β-1,3-glucanase | Hydrolyzes β-1,3-glucans, components of fungal cell walls | Increased activity | tandfonline.comresearchgate.net |

| Chitinase | Hydrolyzes chitin, a major component of fungal cell walls | Increased activity | tandfonline.comresearchgate.net |

| Catalase | Involved in detoxification of reactive oxygen species (ROS) | Increased activity | tandfonline.comresearchgate.netresearchgate.net |

| Superoxide Dismutase (SOD) | Involved in detoxification of reactive oxygen species (ROS) | Increased activity | nih.govresearchgate.net |

Metabolomics, Proteomics, and Transcriptomics Approaches to Elucidate this compound-Induced Plant Responses

Metabolomics, proteomics, and transcriptomics are powerful approaches used to gain comprehensive insights into the molecular mechanisms underlying plant responses to various stimuli, including pesticide exposure. nih.gov These "omics" technologies allow for the large-scale analysis of metabolites, proteins, and gene transcripts, respectively, providing a global view of the biological changes occurring within a plant. nih.gov

Transcriptomics, through techniques like RNA sequencing (RNA-Seq), enables the identification of differentially expressed genes (DEGs) in response to this compound treatment. frontiersin.org Studies utilizing transcriptomics have revealed that this compound can influence the expression of genes involved in various pathways in plants. frontiersin.org For example, in Codonopsis tangshen, treatments including this compound affected genes related to photosynthesis, plant hormone signal transduction, biosynthesis of unsaturated fatty acids, phenylpropanoid biosynthesis, and starch and sucrose (B13894) metabolism. frontiersin.org Specifically, genes involved in the indole-3-acetic acid (IAA) signal transduction pathway, such as SAUR, GH3, and AUX1, were significantly up-regulated in treatments including this compound, suggesting a role in stimulating cell enlargement and plant growth. frontiersin.org Conversely, some genes encoding enzymes like beta-glucosidase (BGL), 4-coumarate:CoA ligase (4CL), and cinnamyl alcohol dehydrogenase (CAD), involved in phenylpropanoid biosynthesis and lignin (B12514952) synthesis, were down-regulated, potentially indicating improved environmental conditions for the plant. frontiersin.org Peroxidase (POD) genes, known for their role in antioxidant activity and cell wall lignification, were also found to be involved in the response. frontiersin.org

Metabolomics approaches can identify changes in the levels of various metabolites in plants treated with this compound. nih.gov While general metabolomics studies on pesticide-plant interactions have revealed alterations in amino acid metabolism, flavonoid synthesis, and sugar pathways, specific detailed metabolomics data solely focused on this compound's effects on plant metabolites are less extensively covered in the provided search results. nih.gov However, studies on the related strobilurin pyraclostrobin (B128455) have shown increases in certain metabolites like sugars, sugar alcohols, organic acids, and amino acids in wheat.

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. frontiersin.org While the provided search results mention computational proteomics studies related to this compound's interaction with fungal enzymes like glutamate-cysteine ligase (GCL) frontiersin.org, detailed proteomics studies specifically elucidating this compound-induced protein changes in crop plants are not prominently featured. However, the observed increases in defense enzyme activities (PO, PPO, etc.) tandfonline.comresearchgate.net are indicative of changes at the protein level, which could be further explored using proteomics.

Advanced Analytical Methodologies for Azoxystrobin and Its Metabolites in Environmental and Biological Matrices

High-Resolution Chromatographic Techniques for Azoxystrobin Quantification

Chromatographic techniques coupled with mass spectrometry are the cornerstone of this compound analysis, providing the necessary separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a valuable tool for the determination of this compound residues in various matrices. A GC-MS method operating in selective ion monitoring (SIM) mode has been successfully applied for the determination of this compound residues in tomatoes and cucumbers. ekb.eg This method monitored ions at m/z 344, 372, 388, and 403, with m/z 344 used for quantification. ekb.eg The method demonstrated average recoveries ranging from 83.92% to 95.77% with a relative standard deviation (RSD) below 20.0%. ekb.eg The limit of detection (LOD) and limit of quantitation (LOQ) were established at 0.01 and 0.05 mg kg⁻¹, respectively. ekb.eg GC-MS can also be employed for the analysis of certain this compound metabolites, such as R402173 (2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]benzoic acid), following a derivatization step with a methylating agent. epa.govepa.gov While LC-MS/MS is often preferred for strobilurin fungicides, GC-MS methods may offer advantages in specific scenarios, particularly when considering sensitivity for certain compounds. austinpublishinggroup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation

LC-MS/MS is widely recognized for its sensitivity and specificity in analyzing this compound and its more polar or less volatile metabolites. A sensitive and rapid LC-MS/MS method has been developed and validated for the simultaneous determination of this compound, this compound free acid, and 2-hydroxybenzonitrile (B42573) in lettuce. researchgate.netnih.gov The method involved extracting freeze-dried samples with an aqueous acetonitrile (B52724) solution containing formic acid. researchgate.netnih.gov Validation studies at spiking levels of 125 ng/g and 500 ng/g showed acceptable recoveries and RSD values below 10%. researchgate.netnih.gov Matrix-matched calibration curves exhibited good linearity with correlation coefficients of ≥0.98. researchgate.netnih.gov The method achieved LOQs of 0.36 ng/g for 2-hydroxybenzonitrile, 0.48 ng/g for this compound free acid, and 0.68 ng/g for this compound on a dry weight basis. nih.gov LC-MS/MS methods have also been successfully applied and validated for the analysis of this compound in various fruits and vegetables, including chilli, tomato, grape, and mango, with reported recovery rates ranging from 84.36% to 95.64%. researchgate.net Compared to GC-MS-SIM, LC-ESI+-MS/MS approaches generally provide better confirmation capabilities for analyzing structurally similar fungicides. austinpublishinggroup.com Furthermore, LC-MS/MS has been used to analyze this compound and its metabolites in biological matrices such as rat serum, testis, and liver, with validation procedures adhering to FDA guidelines. plos.org

Ultra-High Performance Liquid Chromatography (UHPLC) with Advanced Detection

UHPLC, offering enhanced chromatographic resolution and speed, coupled with advanced detection techniques like high-resolution mass spectrometry (HRMS), provides powerful capabilities for the comprehensive analysis of this compound and its metabolites. UHPLC coupled to Orbitrap MS has been utilized to create an accurate mass database for the screening of over 350 pesticides, including this compound, in complex matrices such as honey. spectroscopyonline.comnih.gov This approach facilitates the automated identification and provides reliable quantitative and qualitative data. spectroscopyonline.comnih.gov UHPLC-HRMS has also been employed in untargeted "exposomics" studies to identify pesticide metabolites, including those of this compound, in biological samples like urine, aiding in linking unknown metabolic products to their parent compounds. thermofisher.comnih.gov This high-resolution technique allows for the identification of metabolites based on their accurate mass measurements and characteristic fragmentation patterns. thermofisher.comnih.gov UHPLC-MS/MS is frequently used for the analysis of this compound and other pesticides in soil samples, often integrated with optimized QuEChERS extraction methods. nucleodoconhecimento.com.brembrapa.brresearchgate.net

Sample Preparation and Extraction Methodologies for Diverse Matrices (Soil, Water, Plant Tissues, Biological Fluids)

Efficient sample preparation is a critical step in the analysis of this compound and its metabolites, involving the isolation of analytes from the matrix and removal of interfering substances.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Optimization

The QuEChERS method is a widely adopted sample preparation technique known for its simplicity and effectiveness in extracting pesticides from various matrices. The standard QuEChERS procedure involves extraction with acetonitrile, followed by a salting-out step using magnesium sulfate (B86663) and sodium chloride, and a dispersive solid-phase extraction (dSPE) cleanup. Modified QuEChERS methods have been developed and optimized for the determination of this compound in a range of matrices, including soil, vegetables (tomatoes, cucumbers, spinach, fenugreek), and fruits (chilli, grape, mango). ekb.egresearchgate.netnucleodoconhecimento.com.brembrapa.brtjnpr.orgmdpi.com These modifications often involve tailoring the extraction solvent composition, the amounts of salts used for salting-out, and the type of sorbent in the dSPE step to improve performance for specific matrices and analytes. For instance, a modified QuEChERS method for this compound in tomatoes and cucumbers involved acetonitrile extraction and dSPE cleanup, resulting in good recoveries and acceptable RSDs. ekb.eg An HPLC-based QuEChERS method for vegetables (spinach and fenugreek) also utilized acetonitrile extraction and dSPE cleanup, demonstrating good recoveries for this compound. tjnpr.org Modified QuEChERS procedures have been successfully applied to soil samples for the analysis of this compound and other pesticides using UHPLC-MS/MS, typically involving extraction with acidified acetonitrile and a salting-out step. nucleodoconhecimento.com.brembrapa.bracs.org

Solid-Phase Extraction (SPE) and Microextraction Techniques

SPE is another common technique for extracting and cleaning up this compound and its metabolites from various matrices. This method uses solid-phase cartridges to selectively retain the analytes while matrix components are washed away, followed by elution of the target compounds. SPE has been employed for the extraction of this compound and its metabolites from biological fluids such as urine, brain, and placenta samples, often using C18 cartridges. nih.gov The procedure included enzymatic deconjugation with β-glucuronidase before the SPE step, resulting in good recoveries across these matrices. nih.gov SPE has also been utilized for the extraction of this compound from water samples, with different sorbents and elution solvents being evaluated. mdpi.comresearchgate.net Recoveries between 60% and 110% have been reported for this compound in drinking water samples using SPE followed by GC-MS/MS analysis. mdpi.com

Microextraction techniques, which minimize solvent and sample consumption, are increasingly used for environmental and biological sample analysis. Air-assisted liquid-liquid microextraction (AALLME) has been developed for the determination of this compound in environmental water and juice samples. oup.com This method is characterized by its speed and the absence of a centrifugation step, showing reasonable relative recoveries and satisfactory precision. oup.com Polymer monolith microextraction (PMME) coupled to HPLC has also been investigated for the determination of this compound in water samples, demonstrating good recovery and reproducibility. researchgate.net Solid-phase microextraction (SPME), a solvent-free technique, has been applied to the analysis of pesticides, including this compound, in various matrices such as mango fruit when coupled with GC. mdpi.comtandfonline.com SPME integrates the sampling, extraction, and concentration steps into a single procedure. mdpi.com

Development and Validation of Immunological Assays (e.g., ELISA) and Biosensors for Rapid this compound Detection